molecular formula C10H23Cl2N3O B1415971 S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride CAS No. 2206820-70-2

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

Cat. No.: B1415971
CAS No.: 2206820-70-2
M. Wt: 272.21 g/mol
InChI Key: ZYGBXHAFEBXZBG-UHFFFAOYSA-N
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Description

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride: is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential pharmaceutical agent due to its piperazine moiety, which is commonly found in various drugs.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to neurotransmitter receptors, inhibiting enzyme activity, or altering cellular signaling pathways .

Comparison with Similar Compounds

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

Uniqueness: S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is unique due to its specific structural features, such as the ethyl group and butyramide moiety, which may confer distinct biological and chemical properties compared to other piperazine derivatives .

Properties

IUPAC Name

N-ethyl-2-piperazin-1-ylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-3-9(10(14)12-4-2)13-7-5-11-6-8-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBXHAFEBXZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
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S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Reactant of Route 3
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Reactant of Route 4
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Reactant of Route 5
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Reactant of Route 6
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

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